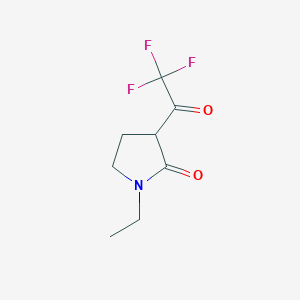
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one, also known as EFAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EFAP belongs to the class of pyrrolidin-2-ones, which are cyclic amides. It is a white crystalline powder that is soluble in many organic solvents. EFAP is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.
Mechanism Of Action
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a versatile reagent that can undergo several chemical reactions. It can act as an acylating agent, a nucleophile, or a base. The trifluoroacetyl group in 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a strong electron-withdrawing group, which makes it an excellent acylating agent. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one can also act as a nucleophile due to the presence of the nitrogen atom in the pyrrolidin-2-one ring. The basicity of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is attributed to the presence of the ethyl group, which stabilizes the negative charge on the nitrogen atom.
Biochemical And Physiological Effects
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to have several biochemical and physiological effects. It has been shown to exhibit antiproliferative activity against various cancer cell lines. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive function.
Advantages And Limitations For Lab Experiments
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a relatively stable compound that can be stored for extended periods without significant degradation. It is also easy to handle and can be synthesized in large quantities. However, 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to be toxic in high concentrations and must be handled with care. It is also important to note that 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is not a commercially available compound and must be synthesized in the laboratory.
Future Directions
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has several potential applications in the field of organic chemistry and pharmaceuticals. Further research is needed to explore its potential as a reagent in the synthesis of novel organic compounds. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one's antiproliferative activity against cancer cells makes it a promising candidate for the development of anticancer drugs. Additionally, the inhibition of acetylcholinesterase by 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one suggests its potential use in the treatment of Alzheimer's disease. Further studies are needed to explore these potential applications of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Synthesis Methods
The synthesis of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one involves the reaction of ethylamine with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is purified by recrystallization. The synthesis method is relatively simple and has been optimized to produce high yields of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Scientific Research Applications
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been extensively studied in the field of organic chemistry for its potential applications in the synthesis of various organic compounds. It has been found to be a useful reagent in the preparation of beta-lactams, which are important building blocks in the synthesis of antibiotics. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been used in the synthesis of various heterocycles, such as pyrroles and pyridines.
properties
CAS RN |
107470-29-1 |
|---|---|
Product Name |
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one |
Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10F3NO2/c1-2-12-4-3-5(7(12)14)6(13)8(9,10)11/h5H,2-4H2,1H3 |
InChI Key |
MYIDQAFJQRWWRM-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
Canonical SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
synonyms |
2-Pyrrolidinone, 1-ethyl-3-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



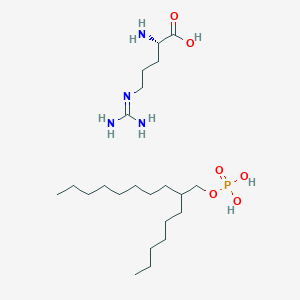

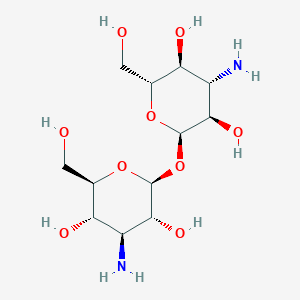
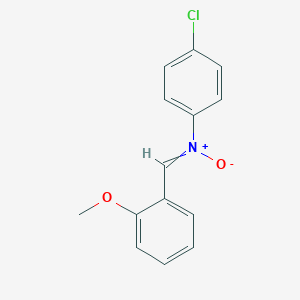
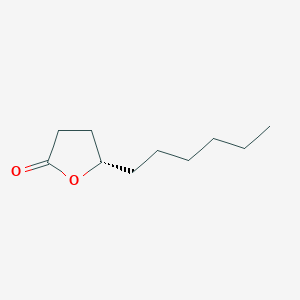
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

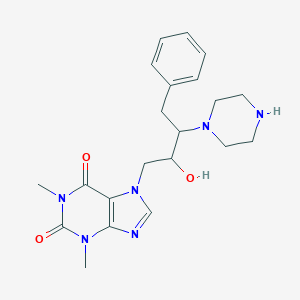
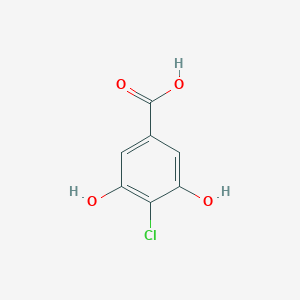
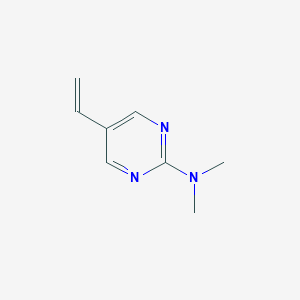
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
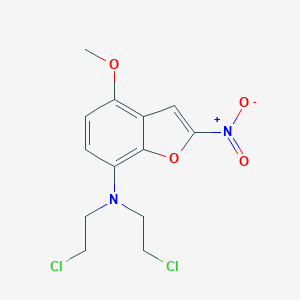

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)